molecular formula C29H52ClN5O4 B1670965 Droxinavir hydrochloride CAS No. 155662-50-3

Droxinavir hydrochloride

Cat. No.: B1670965
CAS No.: 155662-50-3
M. Wt: 570.2 g/mol
InChI Key: IYKXRORSPVZSHP-ZELIPEIJSA-N
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Description

Droxinavir hydrochloride is an experimental antiviral agent that was initially developed as a protease inhibitor for the treatment of HIV infection. The compound is known for its ability to inhibit the HIV-1 protease enzyme, which is crucial for the maturation of the virus. Despite its promising potential, the research and development of this compound were discontinued in the mid-1990s .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of droxinavir hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions. The primary synthetic route includes the following steps:

    Formation of the tert-butyl intermediate: This step involves the reaction of tert-butylamine with a suitable acylating agent to form the tert-butyl intermediate.

    Coupling with isopentylurea: The tert-butyl intermediate is then coupled with isopentylurea under controlled conditions to form the desired product.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Droxinavir hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have altered biological activities or improved pharmacokinetic properties .

Scientific Research Applications

Mechanism of Action

Droxinavir hydrochloride exerts its effects by inhibiting the HIV-1 protease enzyme. This enzyme is essential for the cleavage of viral polyproteins into functional proteins required for viral maturation. By binding to the active site of the protease, this compound prevents the processing of these polyproteins, thereby inhibiting the replication and maturation of the virus .

Comparison with Similar Compounds

Similar Compounds

    Saquinavir: Another HIV protease inhibitor with a similar mechanism of action.

    Ritonavir: Known for its potent inhibition of HIV protease and its use in combination therapies.

    Indinavir: A protease inhibitor that shares structural similarities with droxinavir hydrochloride.

Uniqueness

This compound is unique in its specific structural features and its initial development as an experimental drug. While it shares similarities with other protease inhibitors, its distinct chemical structure and synthetic routes set it apart from other compounds in its class .

Properties

CAS No.

155662-50-3

Molecular Formula

C29H52ClN5O4

Molecular Weight

570.2 g/mol

IUPAC Name

(2S)-N-[(2S,3R)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide;hydrochloride

InChI

InChI=1S/C29H51N5O4.ClH/c1-20(2)15-16-34(27(38)33-29(6,7)8)19-23(35)22(17-21-13-11-10-12-14-21)31-26(37)25(28(3,4)5)32-24(36)18-30-9;/h10-14,20,22-23,25,30,35H,15-19H2,1-9H3,(H,31,37)(H,32,36)(H,33,38);1H/t22-,23+,25+;/m0./s1

InChI Key

IYKXRORSPVZSHP-ZELIPEIJSA-N

SMILES

CC(C)CCN(CC(C(CC1=CC=CC=C1)NC(=O)C(C(C)(C)C)NC(=O)CNC)O)C(=O)NC(C)(C)C.Cl

Isomeric SMILES

CC(C)CCN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)(C)C)NC(=O)CNC)O)C(=O)NC(C)(C)C.Cl

Canonical SMILES

CC(C)CCN(CC(C(CC1=CC=CC=C1)NC(=O)C(C(C)(C)C)NC(=O)CNC)O)C(=O)NC(C)(C)C.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Droxinavir hydrochloride;  Droxinavir HCl;  SC-55389A;  SC 55389A;  SC55389A; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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